molecular formula C12H15N3O B13283653 [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13283653
M. Wt: 217.27 g/mol
InChI Key: LJRYSGIPJVULEY-UHFFFAOYSA-N
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Description

[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with an isopropyl (propan-2-yl) group, at position 5 with a phenyl ring, and a hydroxymethyl (-CH₂OH) group at position 4. Triazoles are widely studied for their stability, hydrogen-bonding capacity, and applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(5-phenyl-1-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C12H15N3O/c1-9(2)15-12(11(8-16)13-14-15)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3

InChI Key

LJRYSGIPJVULEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,3-triazole derivatives typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction. This reaction enables the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields. For the target compound, the key steps involve:

  • Preparation of an alkyne precursor bearing the isopropyl substituent.
  • Preparation of an azide precursor bearing the hydroxymethyl group.
  • CuAAC reaction between the alkyne and azide to form the triazole ring with the desired substitution pattern.
  • Introduction or retention of the phenyl group at the 5-position of the triazole ring.

Synthesis of the Alkyne Precursor

The isopropyl substituent at the N-1 position of the triazole can be introduced via an alkyne bearing an isopropyl group. A common approach involves:

  • Starting from propargyl alcohol or propargyl bromide.
  • Alkylation or Grignard reaction to introduce the isopropyl group at the terminal alkyne carbon.

For example, prop-2-yn-1-ylmagnesium bromide can be prepared and reacted with appropriate electrophiles to introduce the isopropyl group, as described in the synthesis of related compounds.

Preparation of the Azide Precursor

The azide precursor is typically synthesized from a bromomethyl or chloromethyl aromatic compound bearing a hydroxymethyl substituent. For instance, (2-(bromomethyl)phenyl)methanol can be converted to the corresponding azide by nucleophilic substitution with sodium azide (NaN3) under mild conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step is the CuAAC reaction between the azide and alkyne precursors:

  • The reaction is typically carried out in toluene or a mixed solvent system at room temperature or mild heating.
  • Copper(I) catalysts such as CuTc (copper(I) thiophene-2-carboxylate) or CuI are used.
  • The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole.
  • The hydroxymethyl group remains intact during the cycloaddition, resulting in the formation of the target compound.

This method has been reported to give high yields (up to 86-87%) for similar triazole derivatives with hydroxymethyl substituents.

Alternative Synthetic Routes

Other routes reported in the literature include:

  • Mitsunobu reaction to install substituents on the triazole precursor followed by reduction and azide formation steps, then CuAAC cycloaddition.
  • Use of propargyl bromide and sodium hydride (NaH) in DMF to alkylate diols, followed by azide substitution and cycloaddition.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Alkyne preparation (isopropyl substituted) Prop-2-yn-1-ylmagnesium bromide, ether, 0 °C to RT Not specified Grignard reaction to introduce isopropyl group
Azide preparation (2-(Bromomethyl)phenyl)methanol + NaN3, solvent (e.g., DMF) 78% Nucleophilic substitution to azide
CuAAC cycloaddition Azide + Alkyne, CuTc or CuI catalyst, toluene or EtOH, RT or reflux 76-87% Regioselective 1,4-disubstituted 1,2,3-triazole formation
Alternative Mitsunobu route DIAD, diisopropyl azodicarboxylate, reduction (DIBAL-H), tosylation, azide substitution 78-95% Multi-step route introducing chiral centers

Mechanism of Action

The mechanism of action of [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related 1,2,3-triazole derivatives based on substituent patterns, synthetic routes, and reported biological activities. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Substituents (Position) Key Properties/Activities Synthesis Method (Key Steps) Reference ID
[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (Target Compound) C₁₂H₁₅N₃O 1: isopropyl; 5: phenyl; 4: -CH₂OH Hypothetical: Potential Notum inhibitor (inferred from structural similarity) Not explicitly described (inferred: Cu-catalyzed azide-alkyne cycloaddition or nucleophilic substitution)
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol C₉H₈ClN₃O 1: 4-chlorophenyl; 4: -CH₂OH Notum carboxylesterase inhibitor (IC₅₀ = 0.8 μM) Purchased commercially (Key Organics)
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol C₁₀H₁₁N₃O 2: phenyl; 5: methyl; 4: -CH₂OH Synthetic intermediate; MW = 189.21 g/mol Reacted 4,5-dimethyl-2-phenyl-triazole-1-oxide with acetyl chloride and NaOH
2-Nitro-5-(5-phenyl-1-(aryl)-1H-triazol-4-yl)-1,3,4-oxadiazoles C₁₇H₁₂N₆O₃ 4: oxadiazole; 5: phenyl; 1: aryl Anticancer activity (tested against MCF-7 and HepG2 cell lines) Condensation of triazole carbohydrazides with nitro-furan carboxylic acid

Key Differences and Trends

  • Substituent Effects on Bioactivity: The 4-chlorophenyl substituent in (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol enhances its inhibitory potency against Notum carboxylesterase compared to non-halogenated analogs . The target compound’s phenyl group may confer similar aromatic stacking interactions but lacks halogen-mediated electronic effects. Methyl or oxadiazole substituents (e.g., in and ) alter solubility and metabolic stability, impacting bioavailability .
  • Synthetic Accessibility :

    • Commercial availability of simpler analogs (e.g., ) contrasts with the multi-step synthesis required for derivatives like 1,3,4-oxadiazoles (). The target compound’s isopropyl group may necessitate tailored alkylation or click chemistry protocols.
  • For example, (5-Methyl-2-phenyl-2H-triazol-4-yl)methanol’s synthesis () likely used similar crystallographic validation.

Biological Activity

[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is characterized by the presence of a triazole ring, which contributes to its biological activity. The molecular formula is C12H15N3OC_{12}H_{15}N_{3}O with a molecular weight of 225.27 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight225.27 g/mol
CAS Number955584-85-7

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various triazole compounds, including [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, against a panel of human cancer cell lines. The results demonstrated that this compound inhibited cell growth at concentrations as low as 10510^{-5} M. The mechanism appears to involve the induction of apoptosis through the modulation of NF-kB signaling pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies have shown that [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol exhibits activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Antitrypanosomal Activity

Recent investigations into the trypanocidal effects of triazole derivatives revealed that [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol demonstrates potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed an IC50 value significantly lower than conventional treatments like benznidazole (Bz), indicating its potential as a novel therapeutic agent .

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive screening involving 60 human cancer cell lines from various types (leukemia, lung, colon), [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol was found to inhibit growth in over 60% of tested lines at concentrations of 10510^{-5} M and lower. Subsequent dose-response studies confirmed its efficacy across multiple cancer types.

Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations ranging from 10610^{-6} M to 10410^{-4} M depending on the bacterial strain tested.

Q & A

Q. Advanced Research Focus

  • Hammett studies : Quantify substituent effects using σ values to predict reaction rates .
  • DFT analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Basic Research Focus

  • Safety : Handle azides (potentially explosive) in controlled batch reactors .
  • Purification scalability : Replace column chromatography with continuous crystallization .

Q. Advanced Research Focus

  • Flow chemistry : Implement continuous CuAAC reactors to improve throughput and safety .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

How can contradictory data in pharmacological assays be addressed?

Q. Basic Research Focus

  • Dose-response curves : Ensure linearity (R² > 0.95) to validate IC₅₀ values .
  • Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) .

Q. Advanced Research Focus

  • Omics integration : Transcriptomics/proteomics to identify off-target effects .
  • Machine learning : Train models on PubChem data to predict false positives/negatives .

Citations

  • Use SHELX for crystallography .
  • Click chemistry protocols from triazole synthesis studies .
  • Biological activity data from antimicrobial/antifungal assays .

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